molecular formula C8H14N4 B1605408 Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- CAS No. 3217-00-3

Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-

Cat. No.: B1605408
CAS No.: 3217-00-3
M. Wt: 166.22 g/mol
InChI Key: RHRVANRKEISTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- can be synthesized through a reaction between 1,2-ethanediamine and acrylonitrile . The reaction typically involves the following steps:

    Reaction Setup: The reaction is carried out in a suitable solvent, such as ethanol or water, under controlled temperature conditions.

    Addition of Reagents: 1,2-ethanediamine is added to the reaction vessel, followed by the slow addition of acrylonitrile.

    Reaction Conditions: The reaction mixture is stirred and heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete reaction.

    Isolation and Purification: The product is then isolated by filtration or extraction and purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile groups to amines.

    Substitution: The nitrile groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines to form substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Scientific Research Applications

Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, resins, and adhesives.

Mechanism of Action

The mechanism of action of propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- can be compared with other similar compounds, such as:

    1,2-Bis(2-cyanoethylamino)ethane: Similar structure but different functional groups.

    N,N’-bis(2-cyanoethyl)ethylenediamine: Another name for the same compound.

    4,7-Diazadecane-1,10-dinitrile: Similar nitrile functional groups but different carbon chain length.

The uniqueness of propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- lies in its specific molecular structure and the presence of two nitrile groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-[2-(2-cyanoethylamino)ethylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-3-1-5-11-7-8-12-6-2-4-10/h11-12H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRVANRKEISTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062910
Record name Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-00-3
Record name 3,3′-(1,2-Ethanediyldiimino)bis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3217-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-cyanoethyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,2-ethanediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(ethylenediimino)bispropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-BIS(2-CYANOETHYL)ETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL6H50RQF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-
Reactant of Route 2
Reactant of Route 2
Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-
Reactant of Route 3
Reactant of Route 3
Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-
Reactant of Route 4
Reactant of Route 4
Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-
Reactant of Route 5
Reactant of Route 5
Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-
Reactant of Route 6
Reactant of Route 6
Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.